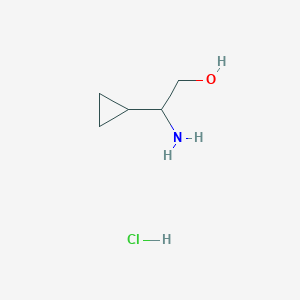
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 1-naphthoate, also known as MNPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 1-naphthoate, while not directly studied in the papers, shares structural similarities with a range of pyridine derivatives known for their diverse applications in chemical synthesis and potential therapeutic uses. For instance, 1,4-Dihydropyridines bearing carboxy functions have been identified as antihypertensive agents and coronary vessel dilators, illustrating the therapeutic potential of related compounds (Abernathy, 1978). Moreover, the synthesis and structural analysis of pyridine derivatives, including their optical properties and effects of substituents, highlight the significance of such compounds in medicinal chemistry and materials science (Cetina et al., 2010).
Photophysical Properties for Organic Electronics
Research on the photophysical characterization of organotin compounds derived from Schiff bases, including those with nitro and methoxy substituents, underscores the potential of related structures for use in organic light-emitting diodes (OLEDs) (García-López et al., 2014). These findings suggest that compounds with similar structural motifs might be explored for their electronic properties and applications in optoelectronic devices.
Oxidative Transformations in Organic Synthesis
The oxidation of arenes to quinones and phenols using H2O2 in HCOOH has been studied, indicating that methoxy- and methyl-substituted benzenes and naphthalenes, similar to the compound , can undergo oxidative transformations leading to valuable intermediates for further chemical synthesis (Orita et al., 1989). Such processes are crucial for the production of quinones and phenols, which are important in various industrial and pharmaceutical applications.
properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-9-14(15(19(22)23)16(20)18-10)24-17(21)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXKLCWAJZFDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 1-naphthoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2883193.png)

![Methyl 4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2883195.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid](/img/structure/B2883196.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2883197.png)
![1,7-dimethyl-3-phenethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883198.png)


![2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2883202.png)
![3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2883204.png)


![N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883214.png)
![N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883215.png)